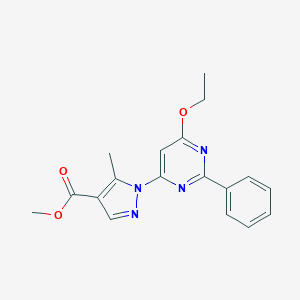
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly selective compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate selectively binds to mGluR5 and inhibits its activity, leading to a decrease in the release of glutamate, a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability. This results in a reduction in excitatory neurotransmission and a modulation of the dopaminergic and serotonergic systems, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of anxiety and depression-like behaviors, the inhibition of drug-seeking behavior, and the improvement of cognitive function in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its high selectivity and potency, which allows for the specific targeting of mGluR5 without affecting other glutamate receptors. This makes it a valuable tool for the study of the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, including the investigation of its potential therapeutic applications in human subjects, the development of more potent and selective mGluR5 antagonists, and the exploration of its use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of 6-ethoxy-2-phenyl-4-pyrimidinamine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
Molekularformel |
C18H18N4O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 1-(6-ethoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-16-10-15(20-17(21-16)13-8-6-5-7-9-13)22-12(2)14(11-19-22)18(23)24-3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
AFAPWQJCOLNZSK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,5-dichloro-2-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287401.png)
